![molecular formula C23H27ClN2O2 B041530 [(3S)-1-Azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride CAS No. 180468-40-0](/img/structure/B41530.png)

[(3S)-1-Azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

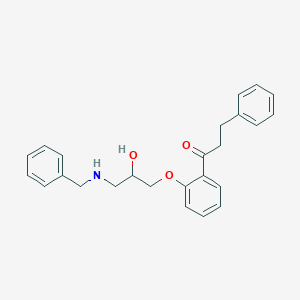

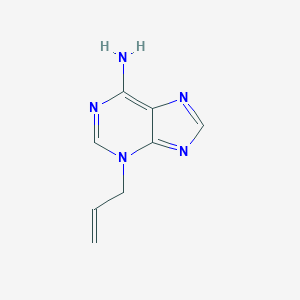

The compound “[(3S)-1-Azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound in the literature .

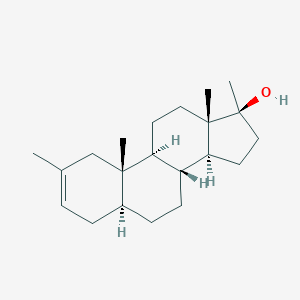

Molecular Structure Analysis

The molecular structure of similar compounds, such as [(3S)-1-azabicyclo[2.2.2]octan-3-yl] hexanoate, has been studied . These studies provide information about the molecular formula, molecular weight, and other computed properties such as XLogP3-AA, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, Complexity, Isotope Atom Count, Defined Atom Stereocenter Count, Undefined Atom Stereocenter Count, Defined Bond Stereocenter Count, Undefined Bond Stereocenter Count, Covalently-Bonded Unit Count, and whether the Compound Is Canonicalized .Physical And Chemical Properties Analysis

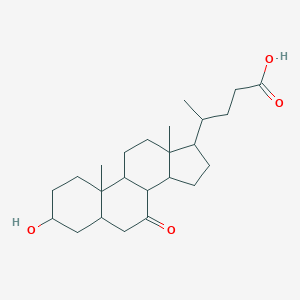

The physical and chemical properties of similar compounds, such as [(3S)-1-azabicyclo[2.2.2]octan-3-yl] hexanoate, have been studied . These studies provide information about the molecular weight, XLogP3-AA, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, Complexity, Isotope Atom Count, Defined Atom Stereocenter Count, Undefined Atom Stereocenter Count, Defined Bond Stereocenter Count, Undefined Bond Stereocenter Count, Covalently-Bonded Unit Count, and whether the Compound Is Canonicalized .Wissenschaftliche Forschungsanwendungen

Pharmacological Importance of Isoquinoline Derivatives

Isoquinoline derivatives, including the chemical structure of interest, are crucial in medicinal chemistry due to their wide array of biological potentials. These compounds are part of a broader class of heterocyclic aromatic organic compounds, featuring significant anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, anti-malarial activities, and more. Their structural flexibility allows for synthetic modifications leading to novel low-molecular-weight inhibitors for various pharmacotherapeutic applications. This versatility underlines their significance in developing new treatments across multiple disease spectrums, making them a focal point of research for medicinal chemists and pharmaceutical scientists (Danao et al., 2021).

Advances in the Synthesis of Pyridines and Isoquinolines

The exploration of propargylic alcohols as building blocks for the synthesis of pyridines, quinolines, and isoquinolines underscores a strategic approach in organic synthesis aimed at producing these crucial heterocyclic systems. These compounds, integral to medicinal chemistry and drug discovery, exhibit a broad spectrum of biological activities. They form the backbone of many pharmaceuticals, vitamins, antibiotics, dyes, and agrochemicals. The innovative synthetic strategies involving propargylic alcohols offer a pathway to efficiently generate these vital cyclic systems, facilitating the development of novel therapeutic agents (Mishra et al., 2022).

Non-Cancer Uses of Histone Deacetylase Inhibitors

Histone deacetylase inhibitors, while primarily researched for their cancer therapeutic potential, also show promise in treating non-cancer diseases. For example, their use in infectious diseases and beta-hemoglobinopathies highlights the broad applicability of these compounds in medicine. HDAC inhibitors have been studied for their effectiveness against pathogens like C. albicans and P. falciparum, and for their potential to reactivate fetal hemoglobin production, offering new avenues for treatment beyond their original scope (Rotili et al., 2009).

Antitubercular Activity of Isoquinoline Derivatives

Isoquinoline derivatives have shown significant activity against tuberculosis (TB), a critical area of research given the global burden of the disease. The modification of isoniazid structures to include isoquinoline derivatives has led to compounds with potent anti-TB activity, offering new possibilities for TB treatment strategies. This research emphasizes the potential of isoquinoline and its derivatives in contributing to the development of novel anti-TB compounds, highlighting their importance in addressing one of the major infectious diseases worldwide (Asif, 2014).

Eigenschaften

IUPAC Name |

[(3S)-1-azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O2.ClH/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;/h1-9,18,21-22H,10-16H2;1H/t21-,22-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAUBKMSXTZQZEB-HLUKFBSCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@@H](C2)OC(=O)N3CCC4=CC=CC=C4[C@H]3C5=CC=CC=C5.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(3S)-1-Azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

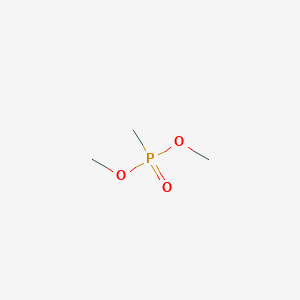

![Ethyl 3-[ethoxy(methyl)phosphoryl]propanoate](/img/structure/B41473.png)